molecular formula C11H12N2 B11914953 1,2,3,4-Tetrahydrocyclopenta[b]indol-5-amine

1,2,3,4-Tetrahydrocyclopenta[b]indol-5-amine

Cat. No.: B11914953
M. Wt: 172.23 g/mol
InChI Key: GMMDVWJIAMUWQQ-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydrocyclopenta[b]indol-5-amine is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This compound features a cyclopenta[b]indole core structure, which is a bicyclic system consisting of a five-membered ring fused to an indole ring. The presence of an amine group at the 5-position adds to its chemical versatility and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydrocyclopenta[b]indol-5-amine typically involves multi-step processes starting from readily available indole derivatives. One common approach is the cyclization of indole derivatives with suitable reagents to form the cyclopenta[b]indole core. For example, the use of 2,2-dimethyl-5-(aryl(1H-indol-3-yl)methyl)-1,3-dioxane-4,6-diones as starting materials can lead to the formation of the target compound through intramolecular cyclization and subsequent transformations .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production. The use of continuous flow reactors and automated synthesis platforms could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydrocyclopenta[b]indol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert it to more saturated derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is a typical method.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or quinones, while reduction can produce more saturated cyclopenta[b]indole derivatives. Substitution reactions can lead to a variety of N-substituted derivatives.

Scientific Research Applications

1,2,3,4-Tetrahydrocyclopenta[b]indol-5-amine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structure is similar to that of biologically active indole derivatives, making it a candidate for studying receptor interactions and enzyme inhibition.

    Industry: Used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydrocyclopenta[b]indol-5-amine is not fully elucidated. based on its structural similarity to other indole derivatives, it is likely to interact with biological targets such as serotonin receptors or transporters. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter levels in the central nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Tetrahydrocyclopenta[b]indol-5-amine is unique due to the presence of the tetrahydrocyclopenta[b]indole core and the amine group at the 5-position. This combination of structural features contributes to its distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

1,2,3,4-tetrahydrocyclopenta[b]indol-5-amine

InChI

InChI=1S/C11H12N2/c12-9-5-1-4-8-7-3-2-6-10(7)13-11(8)9/h1,4-5,13H,2-3,6,12H2

InChI Key

GMMDVWJIAMUWQQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)NC3=C2C=CC=C3N

Origin of Product

United States

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